molecular formula C8H7F2NO2 B12333949 2-(2,6-Difluoroanilino)acetic acid

2-(2,6-Difluoroanilino)acetic acid

Cat. No.: B12333949
M. Wt: 187.14 g/mol
InChI Key: JPBCLAKMCVNBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-2-(2,6-difluorophenyl)acetic acid is a compound of significant interest in various scientific fields It is characterized by the presence of an amino group and a difluorophenyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid typically involves the introduction of the difluorophenyl group to an acetic acid derivative. One common method includes the use of fluorinated benzene derivatives as starting materials, followed by a series of reactions to introduce the amino and acetic acid functionalities. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(2,6-difluorophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives .

Scientific Research Applications

(2R)-2-amino-2-(2,6-difluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance its binding affinity and selectivity for these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-2-(2,6-difluorophenyl)acetic acid is unique due to the combination of its stereochemistry and the presence of both amino and difluorophenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2-(2,6-difluoroanilino)acetic acid

InChI

InChI=1S/C8H7F2NO2/c9-5-2-1-3-6(10)8(5)11-4-7(12)13/h1-3,11H,4H2,(H,12,13)

InChI Key

JPBCLAKMCVNBDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)NCC(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.